molecular formula C16H16O B14731295 (2,4-Dimethylphenyl)(2-methylphenyl)methanone CAS No. 13152-98-2

(2,4-Dimethylphenyl)(2-methylphenyl)methanone

Cat. No.: B14731295
CAS No.: 13152-98-2
M. Wt: 224.30 g/mol
InChI Key: HKJNGBXQWSMYIB-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(2-methylphenyl)methanone is an organic compound with the molecular formula C17H18O. It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(2-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylbenzoyl chloride with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylphenyl)(2-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,4-Dimethylphenyl)(2-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, (2,4-Dimethylphenyl)(2-methylphenyl)methanone exhibits unique structural features that influence its reactivity and applications. For example, the presence of methyl groups at specific positions on the aromatic rings can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction rates and product selectivity. Additionally, the compound’s potential biological activities may vary based on the nature and position of substituents on the aromatic rings .

Properties

IUPAC Name

(2,4-dimethylphenyl)-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-11-8-9-15(13(3)10-11)16(17)14-7-5-4-6-12(14)2/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNGBXQWSMYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495454
Record name (2,4-Dimethylphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13152-98-2
Record name (2,4-Dimethylphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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